4-Amino-2-chloro-N-mesitylbenzamide
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Overview
Description
4-Amino-2-chloro-N-mesitylbenzamide: is an organic compound with the molecular formula C16H17ClN2O It is characterized by the presence of an amino group, a chloro substituent, and a mesityl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-N-mesitylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitrobenzoic acid and mesitylamine.
Reduction: The nitro group in 2-chloro-4-nitrobenzoic acid is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Amidation: The resulting 2-chloro-4-aminobenzoic acid is then reacted with mesitylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-N-mesitylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-Amino-2-chloro-N-mesitylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-N-mesitylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-N-methylbenzamide: Similar structure but with a methyl group instead of a mesityl group.
4-Amino-2-chloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a mesityl group.
Uniqueness
4-Amino-2-chloro-N-mesitylbenzamide is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Biological Activity
4-Amino-2-chloro-N-mesitylbenzamide is an organic compound with significant biological activity, particularly in pharmacology. Its molecular formula is C16H17ClN2O, and it features an amino group, a chloro substituent, and a mesityl group attached to a benzamide core. This compound has been the subject of various studies due to its potential therapeutic applications, including anti-inflammatory and anticancer activities.
The synthesis of this compound typically involves the reduction of 2-chloro-4-nitrobenzoic acid to form an amino group, followed by amidation with mesitylamine. The overall reaction can be summarized as follows:
- Starting Materials : 2-chloro-4-nitrobenzoic acid and mesitylamine.
- Reduction : The nitro group is reduced using iron powder in hydrochloric acid.
- Amidation : The resultant 2-chloro-4-aminobenzoic acid is reacted with mesitylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that the compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it showed promising results against HepG2 liver cancer cells, with IC50 values indicating effective cell proliferation inhibition .
Anti-inflammatory Properties
Additionally, research indicates that this compound may possess anti-inflammatory properties by interacting with specific receptors involved in inflammatory responses. Although detailed mechanisms are still under investigation, preliminary findings suggest its efficacy in modulating inflammatory pathways .
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique structural features that contribute to its biological activity:
Compound Name | Structure | Notable Biological Activity |
---|---|---|
2-Amino-4-chloro-N-methylbenzamide | Similar structure with a methyl group | Moderate anticancer activity |
4-Amino-2-chloro-N-phenylbenzamide | Similar structure with a phenyl group | Limited anti-inflammatory effects |
The presence of the mesityl group in this compound enhances its steric and electronic properties, making it a valuable candidate for specific research applications .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Anticancer Efficacy : In a study involving various cancer cell lines, this compound demonstrated potent growth inhibition and induced apoptosis in HepG2 cells. The mechanism was linked to cell cycle arrest at the G2/M phase .
- Anti-inflammatory Mechanisms : Another investigation focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound .
Properties
Molecular Formula |
C16H17ClN2O |
---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
4-amino-2-chloro-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H17ClN2O/c1-9-6-10(2)15(11(3)7-9)19-16(20)13-5-4-12(18)8-14(13)17/h4-8H,18H2,1-3H3,(H,19,20) |
InChI Key |
GJQSCHLKRCTXRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)N)Cl)C |
Origin of Product |
United States |
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